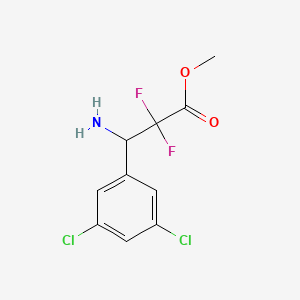
Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate is a synthetic organic compound characterized by its unique chemical structure. This compound contains a methyl ester group, an amino group, and a dichlorophenyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate typically involves a multi-step process. One common method includes the reaction of 3,5-dichlorobenzaldehyde with difluoroacetic acid in the presence of a catalyst to form an intermediate. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include nitro derivatives, reduced chlorophenyl compounds, and various substituted amino derivatives. These products have diverse applications in chemical synthesis and research.
Aplicaciones Científicas De Investigación
Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate
- Methyl 3-amino-3-(3,5-difluorophenyl)-2,2-difluoropropanoate
- Methyl 3-amino-3-(3,5-dichlorophenyl)-2-fluoropropanoate
Uniqueness
Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate is unique due to the presence of both dichloro and difluoro groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various chemical and biological applications .
Propiedades
IUPAC Name |
methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2F2NO2/c1-17-9(16)10(13,14)8(15)5-2-6(11)4-7(12)3-5/h2-4,8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHXRZWGPSSODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC(=CC(=C1)Cl)Cl)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














